

Structural Elucidation of Chloramultilide C: Technical Guide

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Compound of Interest

Compound Name: *chloramultilide C*

CAS No.: 1000995-48-1

Cat. No.: B146682

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Part 1: Core Directive & Executive Summary

Subject: **Chloramultilide C** (Synonym: Henriol A) Chemical Class: Lindenane-type
Sesquiterpenoid Dimer Molecular Formula: C

H

O

Primary Source: *Chloranthus spicatus* (Chloranthaceae)

The "Chlora-" Nomenclature Trap

Critical Note for Researchers: Despite the prefix "Chlora-", **Chloramultilide C** does not contain chlorine. The nomenclature is derived from the genus *Chloranthus*. Researchers screening for halogenated natural products using isotopic pattern analysis (MS) will fail to identify this compound if looking for the characteristic

Cl/

Cl ratio. This guide focuses on the elucidation of its complex oxygenated polycyclic framework.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Isolation and Purification Strategy

The isolation of lindenane dimers requires gentle handling due to the potential for thermal rearrangement of the strained cyclopropane rings characteristic of this class.

- Extraction: Air-dried powder of *Chloranthus spicatus* is extracted with 95% EtOH at room temperature. Avoid hot reflux to prevent artifact formation.

- Partitioning: The crude extract is suspended in H

O and partitioned sequentially with petroleum ether (to remove fats/waxes) and EtOAc. The EtOAc fraction contains the target sesquiterpenoids.

- Chromatography:
 - Silica Gel: Elute with a gradient of Petroleum Ether-Acetone. **Chloramultilide C** typically elutes in mid-polarity fractions.
 - Reverse-Phase HPLC (Final Purification): Use a C18 column with an MeOH-H

O gradient. Detection at 254 nm is effective due to the presence of conjugated ester side chains (e.g., fumarate/maleate derivatives often found in this class).

Molecular Formula Determination

- Method: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

- Target Ion: [M + Na]

or [M + H]

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- Data: The molecular formula is established as C

H

O

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- Analysis: The high degree of unsaturation (indices of hydrogen deficiency) suggests a complex polycyclic system comprising two sesquiterpene units (C + C = C) plus esterifying moieties (accounting for the remaining C).

Planar Structure Elucidation (NMR Logic)

The structure of **Chloramultilide C** is a dimer formed via a [4+2] cycloaddition (Diels-Alder type) between two lindenane monomers. Elucidation relies on identifying the two monomeric halves and the linkage points.

A. Identifying the Lindenane Skeleton (The "Fingerprint")

The lindenane skeleton is diagnostically identified by a cyclopropane ring fused to a six-membered ring.

- Key ¹H NMR Signal: Look for high-field signals (δ 0.5 – 1.0 ppm) corresponding to the cyclopropane methylene protons (H-2).
- Key ¹³C NMR Signal: Upfield methylene carbon (C-2) typically around δ 6.0 – 15.0 ppm.

B. Fragment A (The Diene/Dienophile Unit)

One half of the dimer usually retains the characteristic lindenane lactone features.

- COSY/HSQC: Establish the spin system from H-1 through H-2 (cyclopropane) to H-3.
- HMBC: Connect the angular methyls (Me-14, Me-15) to the core ring junctions.

C. The Dimerization Interface (The Challenge)

Lindenane dimers in the *Chloranthus* genus often link via an intermolecular Diels-Alder reaction involving the furan ring of one monomer and the side chain of another, or via ester linkages.

- Evidence for [4+2] Cycloaddition: Look for the loss of olefinic signals compared to the monomer and the appearance of new methine signals at the junction (typically C-8/C-9 region).
- Ester Side Chains: The "extra" carbons (C vs C) are often attributed to ester groups like fumarate, coumarate, or acetate.
 - Diagnostic: Carbonyl signals at δ 165-175 ppm and olefinic protons with large coupling constants (e.g., $J > 15$ Hz for trans-cinnamoyl/fumaroyl) or singlets (acetate).

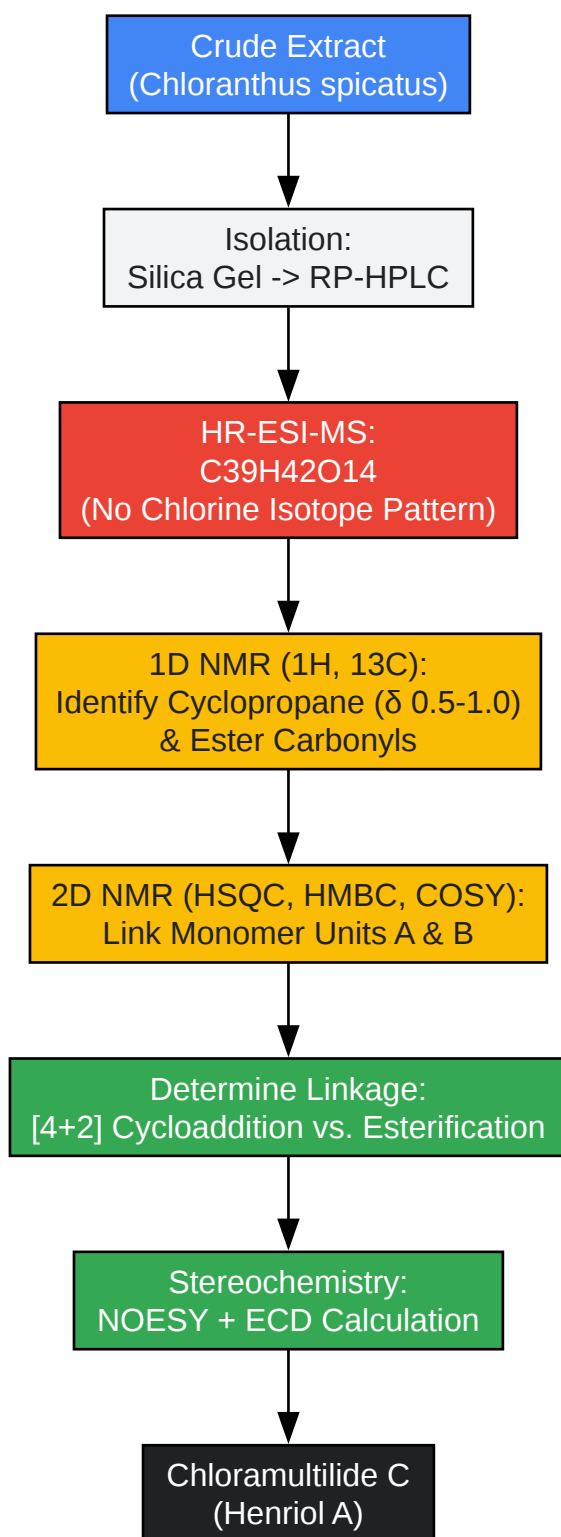
Stereochemical Assignment

- Relative Configuration:
 - NOESY/ROESY: Crucial for assigning the orientation of the cyclopropane ring relative to the angular methyls. In lindenanes, H-2a/H-2b differentiation is key.
 - J-Couplings: The magnitude of couplings in the newly formed cyclohexene/cyclohexane rings (from dimerization) defines the endo/exo selectivity of the cycloaddition.
- Absolute Configuration:
 - ECD (Electronic Circular Dichroism): Lindenane dimers show strong Cotton effects due to the α,β -unsaturated lactone chromophores. Comparison of experimental ECD with TD-DFT calculated spectra is the gold standard for confirmation.
 - X-Ray Crystallography: If a single crystal can be obtained (often from MeOH/H₂O), this provides unambiguous proof.

Part 3: Visualization & Formatting

Experimental Workflow: Elucidation Logic

The following diagram illustrates the decision tree for solving the structure of **Chloramultilide C**.



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Caption: Step-by-step workflow for the isolation and structural elucidation of **Chloramultilide C**.

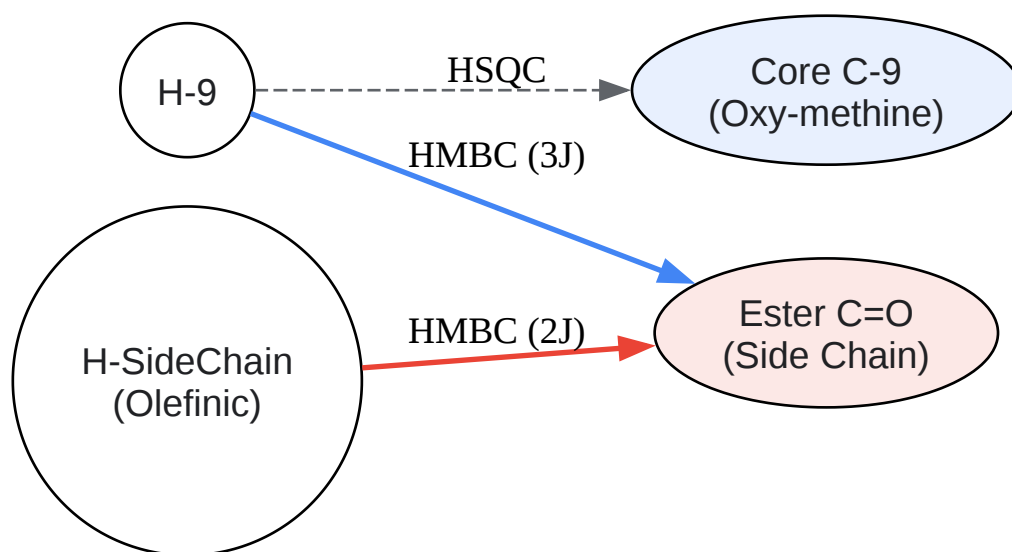
Key NMR Data Summary (Representative)

Note: Values are generalized for lindenane dimers of this class (e.g., Henriol A) to guide interpretation.

Position	δ H (ppm, mult, J in Hz)	δ C (ppm)	Interpretation
Lindenane Core			
2a, 2b	0.65 (m), 1.10 (m)	8.0 - 15.0	Cyclopropane methylene (Diagnostic)
3	1.85 (m)	25.0 - 30.0	Methine adjacent to cyclopropane
Ester Side Chain			
1' (C=O)	-	165.0 - 167.0	Conjugated Ester Carbonyl
2', 3'	6.00 - 7.50 (d, J=16)	120.0 - 145.0	Olefins (e.g., Fumarate/Cinnamate)
Angular Methyls			
Me-14, Me-15	0.80 - 1.20 (s)	15.0 - 25.0	Singlet Methyls

Connectivity Diagram (HMBC)

This diagram visualizes the critical HMBC correlations required to connect the ester side chains to the sesquiterpene core.



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Caption: Critical HMBC correlations establishing the attachment of ester side chains to the lindenane core.

References

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